1,3,5-三(4-羟基苯基)苯

描述

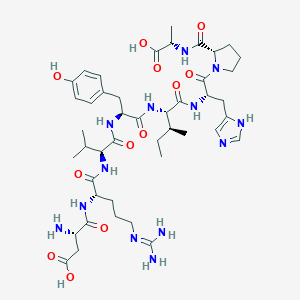

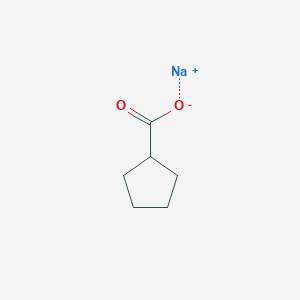

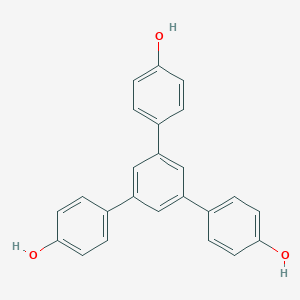

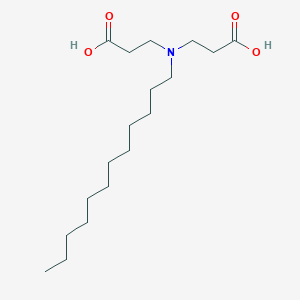

1,3,5-Tris(4-hydroxyphenyl)benzene is a chemical compound with the molecular formula C24H18O3 . It has an average mass of 354.398 Da and a monoisotopic mass of 354.125580 Da . It is also known by other names such as 1,3,5-Tri(4-hydroxyphenyl)benzene and 5-(4-hydroxyphenyl)-[1,1:3,1-terphenyl]-4,4-diol .

Synthesis Analysis

The synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene has been reported in several studies. For instance, a co-crystal of 1,3,5-Tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine was synthesized, showing CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state . Another study reported the formation of a novel COF on an Au (111) surface through the reaction between 1,3,5-Tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride .Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(4-hydroxyphenyl)benzene is characterized by three hydroxyphenyl groups attached to a central benzene ring . The compound’s structure has been analyzed using various techniques, including DFT/B3LYP calculation method with 6-311++G (d,p) basis set .Chemical Reactions Analysis

In terms of chemical reactions, 1,3,5-Tris(4-hydroxyphenyl)benzene has been found to form co-crystals with other compounds, driven by CH···π and π···π interactions . It has also been used in the formation of a surface covalent organic framework (COF) through polyester condensation .Physical And Chemical Properties Analysis

1,3,5-Tris(4-hydroxyphenyl)benzene has a molecular weight of 354.4 g/mol . It has three hydrogen bond donor counts and three hydrogen bond acceptor counts . Its XLogP3-AA value, which is a measure of its lipophilicity, is 5.7 .科学研究应用

Quantum Chemical Investigations

Quantum chemical investigations have been carried out on a co-crystal based on 1,3,5-Tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine . This co-crystal showed CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state . The study may be helpful in understanding complex self-assembled systems and in the construction of similar molecular self-assemblies .

Development of Adsorption Membranes

1,3,5-Tris(4-hydroxyphenyl)benzene can be used to synthesize porous aromatic frameworks for the development of adsorption membranes . These membranes can be used to treat organic pollutants .

3. Fabrication of Organic Light Emitting Diodes (OLEDs) This compound can also be used in the fabrication of pyridine-based high-efficiency organic light emitting diodes (OLEDs) .

4. Building Block for Metal Organic Frameworks 1,3,5-Tri(4-carboxyphenyl)benzene, a derivative of 1,3,5-Tris(4-hydroxyphenyl)benzene, is used as a building block for metal organic frameworks . These are 3D-microporous materials and find applications in gas adsorption and separation technologies .

安全和危害

Safety data sheets suggest wearing personal protective equipment/face protection when handling 1,3,5-Tris(4-hydroxyphenyl)benzene. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented . It is classified as Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3; H315, H319, H335 .

未来方向

作用机制

Target of Action

1,3,5-Tris(4-hydroxyphenyl)benzene, also known as 1,3,5-Tri(4-hydroxyphenyl)benzene, is a complex organic compound that primarily targets molecular self-assembly processes . It is involved in the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) .

Mode of Action

The compound interacts with its targets through non-covalent interactions, specifically CH···π and π···π interactions . These interactions drive the layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state . The HOMO–LUMO analysis shows that the charge transfer occurred from 2 to 1 indicating the favorable face-to-face p–p stacking .

Biochemical Pathways

The compound affects the biochemical pathways related to molecular self-assembly . By virtue of this process, the desired functional materials may be achieved depending on the shape, symmetry, and functionality of the individual building components .

Result of Action

The result of the compound’s action is the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) . These structures have potential applications in many fields such as microelectronics, medicine and biotechnology, catalysis, sensors, and solar fuel cells .

Action Environment

The action of 1,3,5-Tris(4-hydroxyphenyl)benzene is influenced by environmental factors. For instance, the formation of the two-dimensional HOFs was achieved on an Au (111) substrate surface . Additionally, when anions such as fluorides are introduced to the COFs, the luminescence is quenched due to the interaction between the anions and the hydroxyl group, thereby switching off the ESIPT process .

属性

IUPAC Name |

4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDWDATSAVLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324628 | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(4-hydroxyphenyl)benzene | |

CAS RN |

15797-52-1 | |

| Record name | 15797-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,3,5-tris(4-hydroxyphenyl)benzene?

A1: 1,3,5-Tris(4-hydroxyphenyl)benzene possesses a central benzene ring substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. Its molecular formula is C24H18O3, and its molecular weight is 354.39 g/mol. Various spectroscopic techniques, including FT-IR [], solid-state 31P NMR [], and XPS [], have been used to characterize its structure and confirm its successful synthesis.

Q2: How does the structure of 1,3,5-tris(4-hydroxyphenyl)benzene influence its self-assembly properties?

A2: The rigid, trigonal geometry of 1,3,5-tris(4-hydroxyphenyl)benzene, particularly its three hydroxyl groups, enables it to participate in strong intermolecular hydrogen bonding. This leads to the formation of well-defined supramolecular architectures. For example, it can self-assemble into honeycomb networks [], hexagonal cavities [], and two-fold interpenetrated undulated square networks [] depending on the reaction conditions and presence of guest molecules.

Q3: What liquid crystalline properties does 1,3,5-tris(4-hydroxyphenyl)benzene exhibit?

A3: While not inherently mesogenic, 1,3,5-tris(4-hydroxyphenyl)benzene can form discotic nematic liquid crystals through hydrogen bonding with appropriate partners. For instance, when complexed with stilbazole derivatives, it displays nematic columnar, hexagonal columnar [], and discotic nematic phases [], highlighting the impact of molecular design on self-assembly and resulting properties.

Q4: Can 1,3,5-tris(4-hydroxyphenyl)benzene form covalent organic frameworks (COFs)?

A4: Yes, 1,3,5-tris(4-hydroxyphenyl)benzene can act as a building block for COFs. Research has shown that it reacts with benzene-1,3,5-tricarbonyl trichloride via polyester condensation to create a novel COF on an Au(111) surface []. This COF exhibits an array of hexagonal cavities with a size of approximately 2 nm [].

Q5: How does 1,3,5-tris(4-hydroxyphenyl)benzene perform as a material under different conditions?

A5: 1,3,5-Tris(4-hydroxyphenyl)benzene demonstrates potential for various applications due to its material properties:

- Electron-beam Resist: A derivative of 1,3,5-tris(4-hydroxyphenyl)benzene, 1,3,5-tris[4-(tert-butoxycarbonylmethoxy)phenyl]benzene (BCMTPB), functions as a positive-type electron-beam resist material for nanometer lithography []. Its ability to form uniform amorphous films makes it suitable for high-resolution patterning.

- Fluorescent Microspheres: When copolymerized with hexachlorocyclotriphosphazene, 1,3,5-tris(4-hydroxyphenyl)benzene forms fluorescent microspheres with tunable sizes []. These microspheres exhibit a strong emission peak at 372 nm and show promise in applications like bioimaging, diagnostics, and light-emitting diodes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)